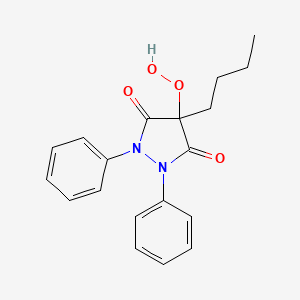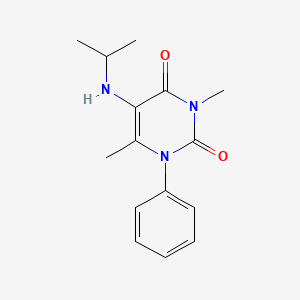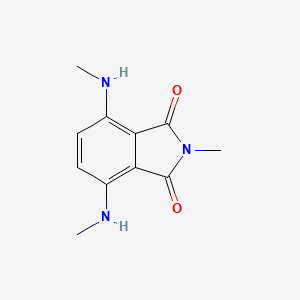
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, two chloromethyl groups, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene typically involves the chloromethylation of 5-tert-butyl-2-methylbenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include amines, ethers, or thioethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene involves the interaction of its functional groups with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, influencing its interactions with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl-1,3-bis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
2-bromo-5-tert-butyl-1,3-dimethylbenzene: Contains a bromine atom and two methyl groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group.
Uniqueness
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is unique due to the presence of two chloromethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This unique structure allows for specific applications in synthesis and research that are not possible with other compounds.
Propiedades
Número CAS |
35322-87-3 |
|---|---|
Fórmula molecular |
C13H18Cl2 |
Peso molecular |
245.18 g/mol |
Nombre IUPAC |
5-tert-butyl-1,3-bis(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C13H18Cl2/c1-9-10(7-14)5-12(13(2,3)4)6-11(9)8-15/h5-6H,7-8H2,1-4H3 |
Clave InChI |
GLSKBMMFIQKAQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1CCl)C(C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


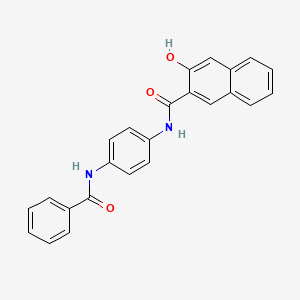


![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)



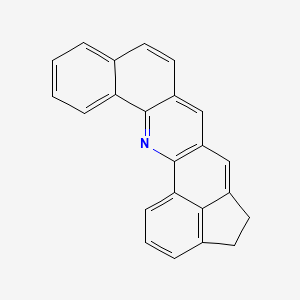

![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
